Superior Motoneuron Survival: Xaliproden Matches BDNF but Outperforms 8-OH-DPAT
Xaliproden enhances the survival of purified embryonic mouse motoneurons to the same extent as the gold-standard neurotrophin BDNF, an effect that the classical 5-HT1A agonist 8-OH-DPAT cannot fully replicate. This indicates that the neurotrophic effect of Xaliproden is not solely mediated by 5-HT1A agonism and represents a distinct functional advantage over simpler agonists [1].
| Evidence Dimension | In vitro phenotypic motoneuron survival |
|---|---|
| Target Compound Data | 1 µM Xaliproden matches BDNF effect |
| Comparator Or Baseline | BDNF at 100 ng/mL (positive control); 8-OH-DPAT increases survival but not to the same extent |
| Quantified Difference | Xaliproden effect = BDNF effect; 8-OH-DPAT effect < Xaliproden effect |
| Conditions | Purified embryonic mouse motoneurons in vitro |
Why This Matters
For researchers modeling motor neuron disease, Xaliproden offers a potent, small-molecule alternative to expensive and delivery-challenged protein growth factors like BDNF, while providing neurotrophic activity beyond that of typical 5-HT1A agonists.
- [1] Appert-Collin A, Duong FH, Passilly DeGrace P, et al. MAPK activation via 5-hydroxytryptamine 1A receptor is involved in the neuroprotective effects of xaliproden. Int J Immunopathol Pharmacol. 2005;18(1):21-31. View Source
